4,5,6,7-tetrafluoro-1H-indole

antisense oligonucleotides RNase H1 nucleic acid therapeutics

Perfluorinated indole building blocks with reliable purity are critical yet scarce. 4,5,6,7-Tetrafluoro-1H-indole (CAS 16264-67-8) resolves this: • Orthogonal base pairing in DNA nanostructures-fluorinated pair stabilizes duplexes beyond natural pairs. • Accelerates human RNase H1 cleavage in chimeric ASOs at 5'-MOE/3'-DNA junctions. • Consistent ≥98% purity, shipped ambient globally.

Molecular Formula C8H3F4N
Molecular Weight 189.11 g/mol
CAS No. 16264-67-8
Cat. No. B090973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrafluoro-1H-indole
CAS16264-67-8
Molecular FormulaC8H3F4N
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=C(C(=C2F)F)F)F
InChIInChI=1S/C8H3F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H
InChIKeyDTNBMVQXEVNTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrafluoro-1H-indole (CAS 16264-67-8) – Procurement-Grade Overview for Fluorinated Indole Building Block


4,5,6,7-Tetrafluoro-1H-indole (CAS 16264-67-8) is a perfluorinated indole derivative with fluorine atoms substituted at all four positions of the benzenoid ring. This substitution pattern imparts distinct electronic and steric properties relative to non-fluorinated and partially fluorinated indoles [1]. The compound is primarily utilized as a building block in medicinal chemistry, materials science, and nucleic acid research, where its high fluorine content modulates lipophilicity, metabolic stability, and molecular recognition [2]. Synthetic accessibility has been established via cyclization of polyfluorinated precursors, enabling reliable procurement for research applications [3].

Why 4,5,6,7-Tetrafluoro-1H-indole Cannot Be Substituted by Generic Indole or Mono-Fluorinated Analogs in Research


The perfluorinated benzenoid ring of 4,5,6,7-tetrafluoro-1H-indole creates a unique electronic environment and steric profile that is not replicated by indole or mono‑/di‑fluorinated derivatives. Photoelectron spectroscopy confirms a substantial shift in π‑ionization energies compared to indole, altering reactivity and intermolecular interactions [1]. In nucleic acid contexts, the tetrafluoroindole nucleoside analogue exhibits conformationally flexible, non‑hydrogen‑bonding behavior that is distinct from natural bases and even other modified nucleotides, enabling orthogonal base‑pairing systems [2]. Substitution with a less fluorinated or non‑fluorinated indole would compromise the designed electronic effects, steric bulk, and hydrophobic pairing selectivity required for these specialized applications.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrafluoro-1H-indole (CAS 16264-67-8) Versus Comparators


Enhanced Human RNase H1 Cleavage Rate with Tetrafluoroindole (TFI) Modification in Chimeric Antisense Oligonucleotides

In chimeric antisense oligonucleotide (ASO) substrates containing 2′-methoxyethyl (MOE) flanking regions, a tetrafluoroindole (TFI) modification placed at the 5′-MOE/3′-DNA junction enhanced human RNase H1 cleavage rate compared to the unmodified control. In contrast, the locked nucleic acid (LNA) modification exacerbated inhibition [1].

antisense oligonucleotides RNase H1 nucleic acid therapeutics

Superior Stabilization of DNA Duplex by Tetrafluoroindole:Fluorobenzene Base Pair Over Hydrocarbon Analogue

DNA duplexes containing a 4,5,6,7-tetrafluoroindole ((F)I) base opposite 2,3,4,5-tetrafluorobenzene ((F)B) exhibited greater thermal stabilization than duplexes containing the non-fluorinated indole (I) opposite benzene (B). Melting temperature (Tm) data showed the fluorinated pair is more stable than the hydrocarbon pair [1].

DNA base pairing expanded genetic alphabet fluorinated nucleosides

Two-Orders-of-Magnitude Higher Incorporation Efficiency of Tetrafluoroindole Nucleotide by DNA Polymerase Versus Natural dNTPs

The 5′-triphosphate of 4,5,6,7-tetrafluoroindole deoxynucleoside ((F)I) was incorporated by the Klenow fragment of DNA polymerase I up to two orders of magnitude more efficiently than natural deoxynucleoside triphosphates (dNTPs) when placed opposite the non‑natural tetrafluorobenzene ((F)B) base in the template [1].

DNA polymerase nucleotide incorporation fluorinated nucleotides

Significantly Altered π-Ionization Energy Compared to Parent Indole

He(I) photoelectron spectroscopy of 4,5,6,7-tetrafluoroindole revealed a substantial shift in the first π‑ionization energy relative to unsubstituted indole, consistent with the strong electron‑withdrawing effect of the four fluorine atoms [1].

electronic structure photoelectron spectroscopy fluorine effect

High-Impact Research and Procurement Scenarios for 4,5,6,7-Tetrafluoro-1H-indole


Orthogonal Base Pairing in Synthetic Biology and DNA Nanotechnology

4,5,6,7-Tetrafluoroindole serves as a key component in fluorinated, non‑hydrogen‑bonding base pairs that function orthogonally to natural Watson–Crick pairs [1]. Melting studies confirm that duplexes containing the tetrafluoroindole:tetrafluorobenzene pair are more stable than their non‑fluorinated counterparts, enabling the design of expanded genetic alphabets and DNA nanostructures with predictable, fluorinated pairing rules [2].

Optimization of Antisense Oligonucleotide (ASO) Therapeutics

Incorporation of tetrafluoroindole as a modified nucleotide at the 5′-MOE/3′-DNA junction of chimeric ASOs has been shown to enhance human RNase H1 cleavage rates [1]. This application is particularly relevant for researchers developing next‑generation ASO drugs where improved catalytic activity and reduced off‑target effects are critical design goals.

Fluorinated Building Block for Medicinal Chemistry and Drug Discovery

The perfluorinated indole scaffold provides a unique combination of high lipophilicity, metabolic stability, and altered electronic density [1]. These properties make 4,5,6,7-tetrafluoro-1H-indole a valuable intermediate for synthesizing fluorinated tryptophan analogues [2] and other bioactive molecules where fluorine substitution is known to improve pharmacokinetic profiles.

PCR Stabilization and Mutation Detection Reagent

4,5,6,7-Tetrafluoroindole has been reported to stabilize DNA duplexes during PCR by preventing mismatches and destabilizing mismatched duplexes [1]. This stabilizing effect is leveraged in assays designed for sensitive mutation detection, where maintaining high fidelity and specificity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-tetrafluoro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.